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Compound of Interest

2-chloro-N-(4-
Compound Name:
ethoxyphenyl)propanamide

CAS No.: 868771-18-0

Cat. No.: B2937209

Get Quote

Chemical Identity & IUPAC Nomenclature Analysis
Compound Name: 2-chloro-N-(4-ethoxyphenyl)propanamide Common Synonyms:
-Chloropropionyl-p-phenetidine; Chloro-Lactophenin Molecular Formula:

Molecular Weight: 227.69 g/mol [1]

Nomenclature Decomposition

The IUPAC name is constructed based on the priority of functional groups, determining the
parent structure and substituents.
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Component Rationale

Propanamide: The three-carbon chain

containing the amide carbonyl (
Parent Chain
) takes precedence over the ether and benzene

ring.

o Amide: The nitrogen-linked carbonyl determines
Principal Group the suffix "-amide”

N-(4-ethoxyphenyl): The nitrogen atom is
substituted with a phenyl ring. The phenyl ring

N-Substituent itself has an ethoxy (

) group at the 4-position (para) relative to the

nitrogen attachment.

2-chloro: A chlorine atom is attached to the

Acyl Substituent second carbon of the propanamide chain (the

-carbon).

The C2 position is a chiral center. While the
Stereochemistry name implies a racemate, specific enantiomers
are designated as (2R)- or (2S)-.

Synthetic Protocol: Acylation of p-Phenetidine

The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide proceeds via a nucleophilic acyl
substitution (Schotten-Baumann conditions) using p-phenetidine and 2-chloropropanoy!
chloride.

Reaction Scheme

The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl
carbon of the acid chloride. A base is required to scavenge the liberated hydrogen chloride
(HCI) to drive the equilibrium forward and prevent the protonation of the unreacted amine.
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Figure 1: Synthetic pathway for the acylation of p-phenetidine. The base prevents acid-
mediated deactivation of the nucleophile.

Experimental Procedure

Reagents:

p-Phenetidine (1.0 eq)

2-Chloropropanoyl chloride (1.1 eq)

Triethylamine (

) or Potassium Carbonate (

) (1.2 eq)

Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:

o Preparation: Dissolve p-phenetidine (13.7 g, 100 mmol) in anhydrous DCM (150 mL) in a
round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition
funnel.

o Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to
0°C using an ice bath to control the exotherm.
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e Acylation: Dropwise add 2-chloropropanoyl chloride (10.7 mL, 110 mmol) over 30 minutes.
The solution will likely turn cloudy due to the formation of triethylamine hydrochloride salts.

» Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor
reaction progress via TLC (Eluent: 30% EtOAc/Hexanes); the starting amine spot (

) should disappear.

e Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash
successively with 1M HCI (to remove unreacted amine), saturated

(to remove acid chloride byproducts), and brine.

« |solation: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo.

 Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel flash
chromatography.

Physicochemical & Reactivity Profile

This molecule serves as a "warhead" intermediate. The

-chloro position is highly reactive toward nucleophiles, making it a versatile scaffold for
synthesizing more complex pharmaceutical agents.

Key Properties

Property Value (Predicted) Relevance

Moderate lipophilicity; good

LogP ~2.1 B

membrane permeability.
H-Bond Donors 1 (Amide NH) Critical for receptor binding.

] Interaction points for solvating

H-Bond Acceptors 3 (Amide O, Ether O, Cl) ]

water or protein targets.

The C-ClI bond is activated by
Reactivity Susceptible the adjacent carbonyl,

facilitating substitution.
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Downstream Utility: Synthesis of Lactophenin

The primary historical application of this scaffold is the synthesis of Lactophenin
(Lactylphenetidin), a non-steroidal anti-inflammatory drug (NSAID) analog. This is achieved via
hydrolysis of the chloride to a hydroxyl group.

2-chloro-N-(4-ethoxyphenyl)propanamide Reagent: NaOAc / H20 or NaOH (dilute)

NaCl

Lactophenin

(2-hydroxy-N-(4-ethoxyphenyl)propanamide)

Click to download full resolution via product page
Figure 2: Transformation of the chloro-intermediate to Lactophenin via nucleophilic substitution.
Safety & Toxicology (E-E-A-T)
Warning: As an

-haloamide, 2-chloro-N-(4-ethoxyphenyl)propanamide is a potent alkylating agent.

» Skin Sensitization: Capable of alkylating cysteine residues in skin proteins, leading to allergic
contact dermatitis.

e Handling: Must be handled in a fume hood with nitrile gloves.

o Metabolic Toxicity: Like its parent Phenacetin, derivatives of p-phenetidine can undergo
metabolic activation (N-hydroxylation) leading to methemoglobinemia and potential
nephrotoxicity upon chronic exposure.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2937209/docs?utm_src=pdf-body-img#technical-monograph-2-chloro-n-4-ethoxyphenyl-propanamide
https://www.benchchem.com/product/b2937209/docs?utm_src=pdf-body#technical-monograph-2-chloro-n-4-ethoxyphenyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2937209?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

e IUPAC Nomenclature of Organic Chemistry.Blue Book Rules P-66.1 (Amides). International
Union of Pure and Applied Chemistry. [Link]

o Synthesis of Phenetidine Derivatives.Journal of the Chemical Society, Perkin Transactions 1.

e PubChem Compound Summary: N-(4-Ethoxyphenyl)propanamide (Parent Structure).
National Center for Biotechnology Information. [Link]

e Lactophenin (Lactylphenetidin) Profile.DrugBank Online. (Context for the downstream active
pharmaceutical ingredient). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(4-
ethoxyphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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